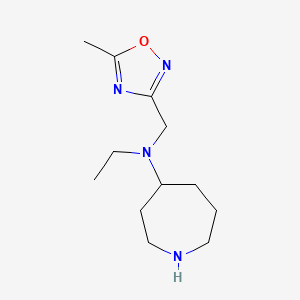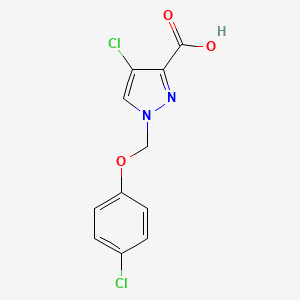
4-Chloro-1-((4-chlorophenoxy)methyl)-1H-pyrazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-1-((4-chlorophenoxy)methyl)-1H-pyrazole-3-carboxylic acid is a chemical compound that belongs to the class of pyrazole carboxylic acids. This compound is characterized by the presence of a pyrazole ring substituted with a carboxylic acid group and a chlorophenoxy methyl group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-((4-chlorophenoxy)methyl)-1H-pyrazole-3-carboxylic acid typically involves the reaction of 4-chlorophenol with chloromethyl methyl ether to form 4-chlorophenoxymethyl chloride. This intermediate is then reacted with 4-chloro-1H-pyrazole-3-carboxylic acid under basic conditions to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and an organic solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The intermediates and final product are purified using techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-1-((4-chlorophenoxy)methyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium cyanide.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, alcohols, and oxides .
Aplicaciones Científicas De Investigación
4-Chloro-1-((4-chlorophenoxy)methyl)-1H-pyrazole-3-carboxylic acid is used in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 4-Chloro-1-((4-chlorophenoxy)methyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It can also interact with receptors on cell surfaces, modulating cellular responses. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-2-methylphenoxyacetic acid (MCPA)
- 2,4-Dichlorophenoxyacetic acid (2,4-D)
- 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T)
Uniqueness
4-Chloro-1-((4-chlorophenoxy)methyl)-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical properties and biological activities. This makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C11H8Cl2N2O3 |
|---|---|
Peso molecular |
287.10 g/mol |
Nombre IUPAC |
4-chloro-1-[(4-chlorophenoxy)methyl]pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C11H8Cl2N2O3/c12-7-1-3-8(4-2-7)18-6-15-5-9(13)10(14-15)11(16)17/h1-5H,6H2,(H,16,17) |
Clave InChI |
GTCQXHVCZWENQH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1OCN2C=C(C(=N2)C(=O)O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tetrasodium;[[[(2R,3S,4R,5R)-5-(3-carbamoyl-1,2,4-triazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12841568.png)

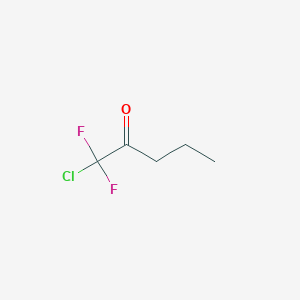
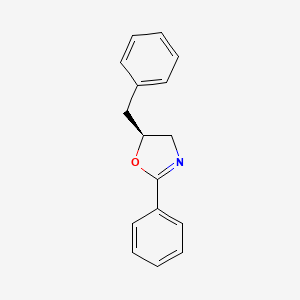
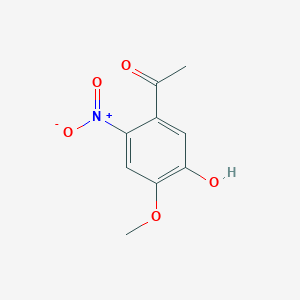
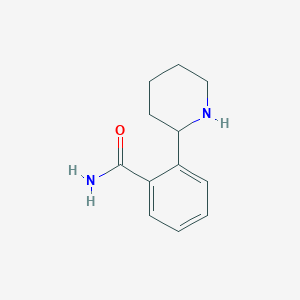
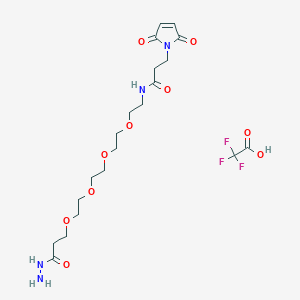
![2,7-Dibromobenzo[b]furan-3(2H)-one](/img/structure/B12841607.png)

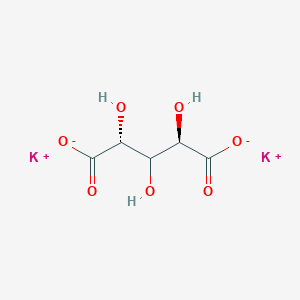

![[3'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl] acetonitrile](/img/structure/B12841620.png)
![(1R,2R,4R)-1,7,7-Trimethyl-N-(pyridin-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B12841621.png)
